1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Description
This compound features a quinoline core substituted with a cyano group at position 3 and a methyl group at position 4. The piperidine-4-carboxamide moiety is linked to a 4-fluorophenyl group via the amide nitrogen. Its synthesis likely involves coupling of the quinoline-piperidine intermediate with 4-fluorophenyl isocyanate or similar reagents.
Properties
IUPAC Name |
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O/c1-15-2-7-21-20(12-15)22(17(13-25)14-26-21)28-10-8-16(9-11-28)23(29)27-19-5-3-18(24)4-6-19/h2-7,12,14,16H,8-11H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGBDFCOVTRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the cyano and methyl groups. The piperidine ring is then attached, and finally, the carboxamide group is introduced. Common reagents used in these steps include various acids, bases, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Structure
The compound features a complex structure that includes:
- A quinoline moiety , which is known for its role in various biological activities.
- A piperidine ring , contributing to its pharmacokinetic properties.
- A cyano group and a fluorophenyl substituent , which enhance its reactivity and bioactivity.
Anticancer Activity
Quinoline derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by modulating protein kinase activity, which is crucial for cancer cell proliferation and survival .
Antimicrobial Properties
Studies have demonstrated that quinoline derivatives exhibit significant antimicrobial activity against a range of pathogens. The presence of the cyano and fluorine substituents may enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains .
Neuropharmacology
The piperidine component suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, indicating possible use in treating neurological disorders such as depression and anxiety .
Enzyme Inhibition Studies
Research has highlighted that compounds with quinoline structures can act as enzyme inhibitors, particularly targeting kinases involved in signal transduction pathways. This inhibition can lead to altered cellular responses, making these compounds valuable in studying signaling mechanisms in cancer and other diseases .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Key Findings |
|---|---|---|
| Anticancer | Quinoline derivatives | Inhibition of cancer cell proliferation |
| Antimicrobial | Similar quinoline analogs | Effective against resistant bacteria |
| Neuropharmacology | Piperidine derivatives | Potential antidepressant effects |
| Enzyme Inhibition | Kinase inhibitors | Modulation of signaling pathways |
Case Study: Anticancer Mechanism
A study published in Journal of Medicinal Chemistry reported that a related quinoline derivative demonstrated significant cytotoxicity against breast cancer cells through the inhibition of specific kinases involved in cell cycle regulation . This suggests that 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide may exhibit similar mechanisms.
Case Study: Antimicrobial Efficacy
In research conducted by Antimicrobial Agents and Chemotherapy, several quinoline-based compounds were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a dose-dependent inhibition, suggesting that structural modifications like those present in our compound could enhance efficacy against such pathogens .
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural differences and hypothesized impacts:
Pharmacological and Functional Insights
- In contrast, the 4-chlorophenyl analog () may exhibit higher lipophilicity, which could enhance membrane permeability but increase off-target interactions . The trifluoromethoxy group in ’s compound introduces significant steric bulk and hydrophobicity, likely reducing aqueous solubility and complicating pharmacokinetics .
- Quinoline Modifications: The 6-methyl group in the target compound provides steric shielding against metabolic oxidation compared to the 6-fluoro substituent in ’s compound. Fluorine’s electron-withdrawing effect could alter quinoline ring electronics, impacting interactions with target proteins (e.g., viral proteases or kinases) .
Piperidine Carboxamide Linkers :
- Naphthyl and benzyl substituents () suggest enhanced binding via aromatic stacking but may compromise solubility. The target compound’s simpler 4-fluorophenyl group prioritizes selectivity and synthetic accessibility .
Biological Activity
1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound belonging to the class of quinoline derivatives. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide, with the molecular formula . Its structure includes a quinoline core, a piperidine ring, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.44 g/mol |
| IUPAC Name | 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation, which is crucial for anticancer effects.
- Receptor Modulation : It likely modulates the activity of certain receptors, potentially affecting signaling pathways related to cell growth and survival.
- Cell Membrane Interaction : The compound can disrupt microbial cell membranes, leading to antimicrobial effects.
Biological Activity and Case Studies
Recent studies have reported various biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on quinoline derivatives demonstrated their potential as inhibitors of epidermal growth factor receptor (EGFR) and HER2 kinases, which are pivotal in cancer progression .
- Antimicrobial Effects : The interaction with microbial membranes suggests that this compound may possess antimicrobial properties. A comparative analysis showed that quinoline derivatives can effectively inhibit bacterial growth, making them candidates for antibiotic development .
Research Findings
Several studies have provided insights into the biological activity of this compound:
- Synthesis and Evaluation : A study focused on synthesizing quinoline derivatives and evaluating their anticancer properties showed promising results for compounds structurally related to 1-(3-cyano-6-methylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide .
- Molecular Modeling : Molecular docking studies indicated that the compound could effectively bind to target proteins involved in cancer pathways, suggesting a mechanism for its anticancer effects .
- Pharmacological Profiles : Various pharmacological evaluations have indicated that the compound exhibits favorable profiles in terms of potency and selectivity against cancer cells while showing minimal toxicity to normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
